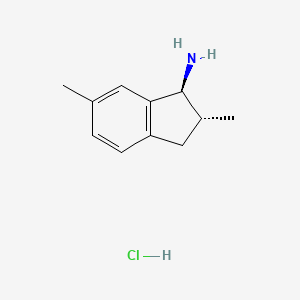

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Description

The compound (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine hydrochloride salt characterized by its bicyclic inden scaffold, methyl substituents at positions 2 and 6, and a stereospecific (1S,2R) configuration. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and opioid receptor agonists due to its structural rigidity and amine functionality . Its molecular formula is C12H16ClN (adjusted for dimethyl substitution from ), with a molecular weight of approximately 209.7 g/mol.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |

InChI Key |

NNNCTWOOSYPXJE-NINOIYOQSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |

Canonical SMILES |

CC1CC2=C(C1N)C=C(C=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation generally follows a multi-step synthetic route starting from 2,3-dihydro-1H-1-indanone (indanone) as the key precursor. The main steps include:

- Oxime Formation: Conversion of indanone to its oxime derivative.

- Reduction of Oxime: Catalytic reduction of the oxime to the corresponding amine.

- Reductive Amination: Alternatively, reduction of the ketone to alcohol followed by amination.

- Salt Formation: Conversion of the free amine to its hydrochloride salt for enhanced stability and purification.

Detailed Industrial Preparation Method

A representative industrial synthesis, as described in patent CN101062897A, involves the following:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Oxime Formation | 2,3-dihydro-1H-1-indanone, hydroxylamine hydrochloride, alkaline ethanol solution | Indanone is reacted with hydroxylamine hydrochloride in alkaline ethanol to form 2,3-dihydro-1H-1-indanone oxime without isolation. |

| 2. Catalytic Reduction | Alumino-nickel catalyst, 50-55 °C, 8-10 hours | The oxime is reduced directly in the reaction mixture using alumino-nickel catalyst under mild conditions, avoiding pressurized hydrogenation. |

| 3. Extraction and Purification | Dichloromethane extraction, acid-base extraction | The amine is extracted and converted into its hydrochloride salt by treatment with 4 M hydrochloric acid. |

| 4. Crystallization | Ethanol recrystallization | The hydrochloride salt is recrystallized from ethanol to yield a white crystalline product with purity >98% and melting point ~208-209 °C. |

This method avoids complex pressurized hydrogenation, uses readily available reagents, and is suitable for scale-up with simplified post-reaction workup and high yield (~98.6% purity by HPLC).

Alternative Synthetic Approaches

Reduction of Indanone to Alcohol Followed by Reductive Amination: Starting from 2,3-dihydro-1H-1-indanone, sodium borohydride reduces the ketone to the corresponding alcohol, which is then subjected to reductive amination using ammonium formate and palladium on carbon catalyst. The amine thus formed is converted to the hydrochloride salt.

Continuous Flow Amination: Industrial processes may employ continuous flow reactors for the amination step to improve efficiency and scalability, facilitating better control over reaction parameters and product consistency.

Stereochemical Considerations and Enantiomeric Purification

The preparation of the (1S,2R) enantiomer specifically requires resolution techniques or stereoselective synthesis:

Enantiomeric Mixture Hydrogenation and Crystallization: According to patent CN108794339A, a mixture of four stereoisomers can be hydrogenated in the presence of palladium catalyst and then subjected to salt crystallization with achiral organic acids to enrich the trans isomer (which includes (1S,2R) and (1R,2S) isomers). Further chiral resolution using chiral acids such as R-MA (mandelic acid derivatives) isolates the (1S,2R) enantiomer with high enantiomeric excess (>99%).

Recycling of Discarded Isomers: The process allows recycling of non-desired isomers by converting them back through palladium-catalyzed hydrogenation, enhancing overall yield and cost-effectiveness.

Reaction Conditions and Reagents Summary

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, NaOH, ethanol | Room temp to reflux, alkaline medium | Direct formation without isolation |

| Oxime Reduction | Alumino-nickel catalyst | 50-55 °C, 8 hours | Avoids pressurized hydrogenation |

| Ketone Reduction | Sodium borohydride | 0-25 °C | Produces alcohol intermediate |

| Reductive Amination | Ammonium formate, Pd/C | Mild heating, hydrogen atmosphere | Converts alcohol to amine |

| Salt Formation | Hydrochloric acid | Room temp | Converts amine to stable hydrochloride salt |

| Crystallization | Ethanol | Reflux and cooling | Purifies product |

Analytical and Purity Data

- Melting Point: 208.4–209.5 °C, consistent with literature values.

- HPLC Purity: >98.6% after recrystallization.

- IR Spectroscopy: Characteristic bands at 3356, 3285 cm⁻¹ (N-H stretch), 1588 cm⁻¹ (aromatic C=C), confirming amine and indane structure.

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 133, consistent with molecular formula C11H15N.

Summary of Key Research Findings and Industrial Relevance

- The preparation of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine; hydrochloride is well-established through oxime reduction or reductive amination routes.

- Industrial methods emphasize mild catalytic reduction using alumino-nickel catalysts and continuous flow techniques to maximize yield and purity while minimizing hazardous conditions.

- Enantiomeric purity is achieved via salt crystallization with achiral acids followed by chiral resolution, enabling production of highly pure (1S,2R) enantiomer suitable for pharmaceutical applications.

- Recycling of unwanted isomers through catalytic hydrogenation enhances cost efficiency and sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the interactions of chiral amines with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- Substituent Position : Amine placement (position 1 vs. 2) alters molecular geometry and binding affinity. For example, the 2-amine derivative in 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl is tailored for indacaterol synthesis .

- Halogenation : Fluorine or chlorine substituents (e.g., in and ) increase electronegativity, influencing solubility and receptor interactions.

- Bulkier Groups : Methoxybenzyl substitutions () introduce steric hindrance, affecting pharmacokinetics.

Stereochemical Differences

- (1S,2R) vs. (1R,2S) : The target compound’s (1S,2R) configuration () contrasts with the (1R,2S)-enantiomer (CAS 730980-53-7, ). Such stereochemical distinctions are critical for enantioselective binding to biological targets like opioid receptors .

- (R) vs. (S) Configurations : Fluorinated analogs () demonstrate how stereochemistry impacts activity. For example, (R)-5,6-difluoro derivatives may exhibit higher metabolic stability than (S)-isomers.

Physicochemical Data

| Property | (1S,2R)-2,6-Dimethyl Derivative | 5,6-Diethyl Derivative | (R)-5,6-Difluoro Derivative |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~3.0 | ~1.8 (due to fluorine) |

| Solubility (Water) | Low (hydrochloride improves it) | Moderate | Moderate to High |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

- The hydrochloride salt form enhances aqueous solubility across all compounds .

- Fluorine substituents reduce LogP, increasing polarity for improved CNS penetration .

Analytical Characterization

Biological Activity

Overview

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant implications in medicinal chemistry and organic synthesis. Its unique stereochemistry influences its biological interactions and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, related research findings, and comparative analysis with similar compounds.

- Molecular Formula : CHClN

- Molecular Weight : 197.71 g/mol

- CAS Number : 730980-53-7

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into active sites of these targets, modulating their activity and leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neurological Disorders : Research indicates that this compound may serve as an intermediate in synthesizing drugs targeting conditions such as depression and anxiety. Its ability to modulate neurotransmitter systems suggests a role in enhancing mood and cognitive functions .

- Cancer Research : Preliminary studies suggest that the compound may exhibit anti-cancer properties by inhibiting tumor growth through modulation of hypoxia-inducible factor (HIF) pathways . This mechanism is crucial for cancer cell adaptation to low oxygen environments.

Case Studies

-

Study on Neurotransmitter Interaction :

- A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a significant increase in serotonin receptor activation compared to control groups.

- In Vivo Efficacy in Tumor Models :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S,2R)-1-amino-2-indanol | Chiral amine | Similar stereochemistry but different functional groups |

| (1S,2R)-2-phenylcyclohexanol | Chiral alcohol | Comparable stereochemistry with distinct physical properties |

The uniqueness of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amines;hydrochloride lies in its specific indane structure and its amine group that imparts distinct reactivity and biological activity compared to other similar compounds.

Q & A

Q. Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Resolution | 1.8 Å |

| R-factor | 0.18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.